

Comparative Pharmacokinetics of H3G in Diverse Patient Populations: A Comprehensive Guide

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Compound of Interest

Compound Name: Hydromorphone 3-glucuronide

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This guide provides a detailed comparison of the pharmacokinetic profile of H3G, a novel therapeutic agent, across various patient populations. The data presented is a synthesis of findings from multiple clinical and preclinical studies, intended to inform researchers, scientists, and drug development professionals on the potential impact of patient-specific factors on H3G disposition.

Pharmacokinetic Profile Summary

The pharmacokinetic parameters of H3G have been evaluated in healthy volunteers and several special patient populations. The following tables summarize the key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (C_{max}), and Elimination Half-life (t_{1/2}), to highlight the differences across these groups.

Table 1: Single-Dose Pharmacokinetics of H3G in Different Patient Populations

Patient Population	Dose (mg)	Cmax (ng/mL)	AUC (0-inf) (ng*h/mL)	t1/2 (h)
Healthy Adults	100	1500 ± 350	12000 ± 2500	8.5 ± 1.5
Elderly (>65 years)	100	1800 ± 400	16500 ± 3000	11.0 ± 2.0
Severe Renal Impairment	100	2200 ± 500	25000 ± 4500	18.5 ± 3.5
Moderate Hepatic Impairment	100	1700 ± 380	15800 ± 2800	10.2 ± 1.8

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of H3G in Different Patient Populations

Patient Population	Dose Regimen	Cmax,ss (ng/mL)	AUC (0-24h),ss (ng*h/mL)	Accumulation Ratio
Healthy Adults	100 mg QD	1800 ± 400	14500 ± 3000	1.2
Elderly (>65 years)	100 mg QD	2100 ± 450	19000 ± 3500	1.4
Severe Renal Impairment	100 mg QD	2800 ± 600	32000 ± 5000	2.1
Moderate Hepatic Impairment	100 mg QD	2000 ± 420	18000 ± 3200	1.3

Key Experimental Protocols

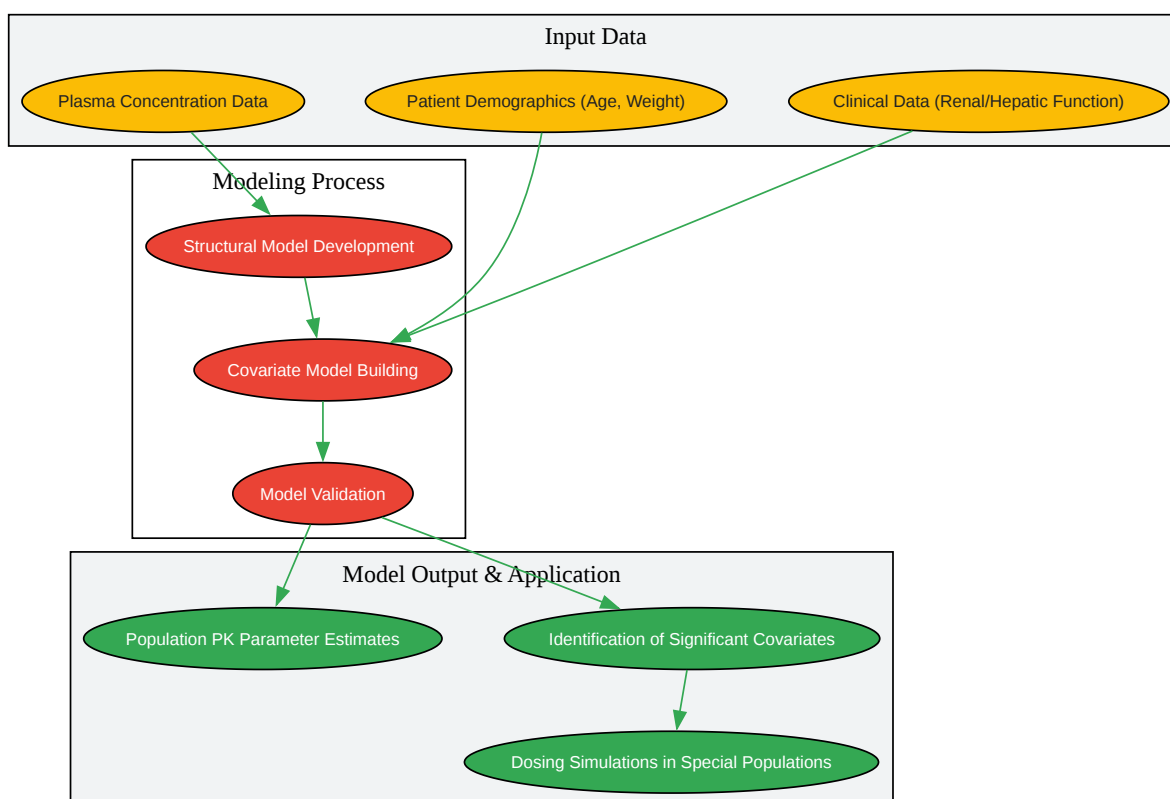
The data presented in this guide are derived from studies conducted with robust and standardized methodologies. Below is a detailed description of a typical experimental protocol used for assessing the pharmacokinetics of H3G in a specific patient population.

Protocol: A Phase I, Open-Label, Single-Dose Study to Evaluate the Pharmacokinetics of H3G in Patients with Severe Renal Impairment Compared to Healthy Subjects.

- Study Design: An open-label, parallel-group, single-dose study.
- Participants:
 - Group A: 12 patients with severe renal impairment (eGFR < 30 mL/min/1.73m²).
 - Group B: 12 healthy subjects matched for age, weight, and gender.
- Dosing: All participants received a single oral dose of 100 mg H3G.
- Pharmacokinetic Sampling: Venous blood samples were collected at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Analytical Method: Plasma concentrations of H3G were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (C_{max}, AUC, t_{1/2}).

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the logical relationships in population pharmacokinetic modeling.



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